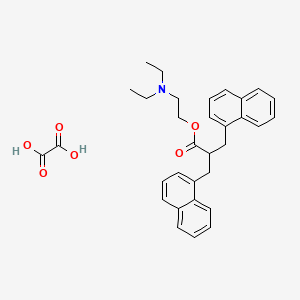

2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate;oxalic acid

Description

Chemical Identity: This compound, commonly known as Nafronyl Oxalate or Naftidrofuryl Oxalate, is a pharmaceutical agent with the molecular formula C₂₆H₃₅NO₇ and CAS number 115025-99-5 . It is a salt comprising a cationic ester (2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate) and oxalic acid as the counterion.

Pharmacological Use:

Nafronyl Oxalate acts as a vasodilator and 5-HT₂ receptor antagonist, enhancing cellular oxidative capacity. It is clinically used to treat peripheral and cerebrovascular disorders .

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO2.C2H2O4/c1-3-31(4-2)19-20-33-30(32)27(21-25-15-9-13-23-11-5-7-17-28(23)25)22-26-16-10-14-24-12-6-8-18-29(24)26;3-1(4)2(5)6/h5-18,27H,3-4,19-22H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUFQXSXPVAXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150930 | |

| Record name | 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115025-99-5 | |

| Record name | 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115025995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate typically involves a multi-step process. The initial step often includes the formation of the naphthalen-1-ylmethyl intermediate, followed by its reaction with diethylaminoethyl groups under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

The reactions of this compound are generally carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carboxylic acids, while reduction can produce naphthalen-1-yl alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

- Vascular Disorders Treatment

- Spasmolytic Activity

- Neuroprotective Effects

Case Study 1: Vascular Health

A clinical trial investigated the efficacy of the compound in patients with chronic venous insufficiency. The results indicated a significant improvement in symptoms such as leg swelling and pain after a 12-week treatment regimen. Patients reported enhanced quality of life metrics, suggesting the compound's potential as a therapeutic agent for vascular disorders.

Case Study 2: Neuroprotection

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding supports its potential application in neurodegenerative disease therapies, warranting further investigation through animal models and clinical trials.

Data Table: Summary of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Vascular Disorders | Treatment of peripheral and cerebral vascular issues | Clinical Trials |

| Spasmolytic Activity | Relief from muscle spasms | Preclinical Studies |

| Neuroprotective Effects | Protection against neuronal damage | In Vitro Studies |

Mécanisme D'action

The mechanism of action of 2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to certain enzymes or receptors, altering their activity and influencing cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs

a) Ethyl 3-(2-(Naphthalen-1-yl)acetamido)propanoate (3.83)

- Structure : Contains a naphthalene acetamido group and ester functionality.

- Molecular Formula : C₂₃H₂₉N₂O₅S (LRMS: [M+H]⁺ = 445) .

- Key Differences: Lacks the diethylamino group and oxalic acid counterion, resulting in lower molecular weight and altered solubility.

b) EG-002 (Ethyl 3-phenyl-2-({3-phenyl-2-[2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamido]propanamido}propanoate)

- Structure : Features tetrahydronaphthalene and phenyl groups with ester linkages.

- Key Differences: Absence of diethylaminoethyl and naphthalenylmethyl groups; targets undisclosed pathways .

c) 3-(2''-Hydroxy Naphthalen-1''-yl)-5-Phenyl-2-Isoxazolines (3a-e)

- Structure : Isoxazoline ring substituted with naphthalene and phenyl groups.

- Pharmacology: Exhibits antidepressant activity via electron-releasing substituents (e.g., dimethylamino, methoxy) .

- Key Differences : Heterocyclic core vs. ester-based structure; divergent therapeutic targets.

Pharmacological Activity Comparison

Physical and Chemical Properties

Activité Biologique

The compound 2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate; oxalic acid , also known as Naftidrofuryl , is a synthetic derivative of naphthalene with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C32H35NO6

- Molar Mass : 529.6234 g/mol

- CAS Number : 115025-99-5

Structure

The compound features a complex structure characterized by the presence of naphthalene rings and a diethylamino group, which contributes to its biological activity.

Pharmacological Effects

Naftidrofuryl has been primarily studied for its effects on vascular health. It is known to exhibit the following pharmacological activities:

- Vasodilatory Effects : It promotes blood flow by dilating blood vessels, which can be beneficial in treating peripheral vascular diseases.

- Neuroprotective Properties : Research indicates that Naftidrofuryl may protect neuronal cells from ischemic damage, making it a candidate for neurodegenerative disease treatments.

The mechanisms through which Naftidrofuryl exerts its effects include:

- Inhibition of Platelet Aggregation : By reducing platelet aggregation, it decreases the risk of thrombosis.

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in tissues.

Clinical Studies

Several clinical studies have evaluated the efficacy of Naftidrofuryl in various conditions:

- Peripheral Vascular Disease : A randomized controlled trial demonstrated that patients treated with Naftidrofuryl showed significant improvement in walking distance and pain relief compared to placebo .

- Cognitive Impairment : In elderly patients with vascular dementia, Naftidrofuryl was associated with improved cognitive function and quality of life metrics .

Comparative Efficacy

A comparative study assessed Naftidrofuryl against other vasodilators. The findings indicated that while Naftidrofuryl was effective, it had a lower incidence of side effects compared to traditional treatments such as pentoxifylline .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate, and how is oxalic acid incorporated into the final product?

- Methodological Answer : The synthesis of structurally related naphthalene derivatives often involves nucleophilic substitution or esterification reactions. For example, propargyl bromide can react with naphthol derivatives in DMF using K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene . Oxalic acid is likely introduced during salt formation or purification steps. Researchers should optimize reaction parameters (e.g., solvent, temperature) using analogous procedures .

Q. What safety protocols are critical when handling this compound, given its potential hazards?

- Methodological Answer : Full chemical protective clothing and respiratory protection (e.g., OV/AG/P99 respirators) are mandatory due to uncharacterized acute toxicity and decomposition risks. Avoid drainage contamination and ensure fume hood use during synthesis. First-aid measures include immediate medical consultation for exposure .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Use GC-MS with HP-5MS or CP-Sil 5 CB columns to resolve complex naphthalene-based structures . Confirm molecular integrity via high-resolution mass spectrometry (HRMS) and compare with the SMILES notation (C30H33NO2·C2H2O4, MW 529.62) . Purity assessment may require HPLC with UV detection, referencing USP protocols for related impurities .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of synthetic pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational modeling with experimental validation to identify optimal reaction conditions, such as solvent effects or catalyst selection .

Q. What strategies resolve contradictions in reported reaction yields across different synthesis protocols?

- Methodological Answer : Systematic variable analysis using design of experiments (DoE) is critical. For example, factorial designs can isolate factors like base concentration (e.g., K₂CO₃ in ) or reaction time that influence yield discrepancies. Statistical tools (e.g., ANOVA) validate the significance of each parameter .

Q. How can researchers optimize reaction conditions using design of experiments (DoE) principles?

- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, stoichiometry). For instance, a central composite design could optimize the esterification step by balancing oxalic acid’s acidity and the ester’s stability. Real-time monitoring via TLC or in-situ spectroscopy accelerates feedback .

Q. What challenges arise in computational modeling of ester-oxalic acid interactions, and how are they addressed?

- Methodological Answer : The compound’s size and flexibility complicate quantum mechanical simulations. Fragment-based molecular orbital methods or machine learning-assisted force fields (e.g., ANI-2x) can reduce computational costs. Validate predictions with experimental data, such as IR spectroscopy for hydrogen-bonding patterns between the ester and oxalic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.